molecular formula C18H24O2 B157683 Ethyl-delta-9-tetrahydrocannabinol CAS No. 134840-81-6

Ethyl-delta-9-tetrahydrocannabinol

Cat. No. B157683
M. Wt: 272.4 g/mol
InChI Key: JJBMVXFZSLTKCL-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-delta-9-tetrahydrocannabinol, also known as ethyl THC, is a synthetic cannabinoid that is chemically similar to the psychoactive compound found in cannabis. Ethyl THC is synthesized in a laboratory and is not naturally occurring. It is a potent compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

Ethyl THC acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. Ethyl THC binds to the CB1 and CB2 receptors, which are found throughout the body, including the brain, immune system, and gastrointestinal tract. This binding results in the activation of various signaling pathways, which can lead to the modulation of pain, inflammation, and nausea.

Biochemical And Physiological Effects

Ethyl THC has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Ethyl THC has also been shown to reduce nausea and vomiting in chemotherapy patients. Additionally, it has been shown to stimulate appetite in animal models and to have potential for the treatment of neurological disorders such as epilepsy.

Advantages And Limitations For Lab Experiments

Ethyl THC has several advantages for laboratory experiments. It is a potent compound that can be used in small concentrations, which reduces the amount of material needed for experiments. Additionally, Ethyl-delta-9-tetrahydrocannabinol THC is a synthetic compound, which means that it is more consistent in its chemical composition than natural compounds. However, there are also limitations to using Ethyl-delta-9-tetrahydrocannabinol THC in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, there may be ethical concerns with the use of synthetic cannabinoids in animal studies.

Future Directions

There are several future directions for the study of Ethyl-delta-9-tetrahydrocannabinol THC. One area of research is the potential use of Ethyl-delta-9-tetrahydrocannabinol THC for the treatment of pain and inflammation. Another area of research is the potential use of Ethyl-delta-9-tetrahydrocannabinol THC for the treatment of neurological disorders such as epilepsy. Additionally, there is a need for further research on the safety and efficacy of Ethyl-delta-9-tetrahydrocannabinol THC in humans. Overall, the study of Ethyl-delta-9-tetrahydrocannabinol THC has the potential to lead to the development of new therapies for a range of medical conditions.

Synthesis Methods

Ethyl THC is synthesized in a laboratory using various chemical reactions. One common method involves the reaction of delta-9-tetrahydrocannabinol with Ethyl-delta-9-tetrahydrocannabinol iodide in the presence of a base. This reaction results in the formation of Ethyl-delta-9-tetrahydrocannabinol THC. Another method involves the use of boron trifluoride etherate as a catalyst to convert delta-9-tetrahydrocannabinol to Ethyl-delta-9-tetrahydrocannabinol THC.

Scientific Research Applications

Ethyl THC has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its analgesic, anti-inflammatory, and antiemetic properties. Ethyl THC has also been shown to have potential as an appetite stimulant and for the treatment of neurological disorders such as epilepsy.

properties

CAS RN

134840-81-6

Product Name

Ethyl-delta-9-tetrahydrocannabinol

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(6aR,10aR)-3-ethyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h8-10,13-14,19H,5-7H2,1-4H3/t13-,14-/m1/s1

InChI Key

JJBMVXFZSLTKCL-ZIAGYGMSSA-N

Isomeric SMILES

CCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

SMILES

CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

synonyms

ethyl-delta-9-tetrahydrocannabinol
ethyl-delta-9-THC

Origin of Product

United States

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